molecular formula C15H22N2O2S B2553324 5-Methyl-2-pentanamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 392239-02-0

5-Methyl-2-pentanamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2553324
CAS RN: 392239-02-0
M. Wt: 294.41
InChI Key: DAVFVXQILJMPNJ-UHFFFAOYSA-N
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Description

“5-Methyl-2-pentanamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is an active pharmaceutical intermediate . It is a light brown solid .


Synthesis Analysis

The synthesis of this compound involves the condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde . This yields a potentially tridentate Schiff base (HSAT), which forms a series of copper (II) complexes .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy reveals peaks at 3370.58, 1414.54, 1603.84, 2946.17 cm^-1 . Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy shows various peaks, indicating the presence of different types of hydrogen atoms in the molecule .


Physical And Chemical Properties Analysis

This compound is a light brown solid with a melting point of 210-212°C . Its molecular weight is 224.32 .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as “5-Methyl-2-pentanamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide”, have been a subject of interest for a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Drugs

Thiophene derivatives have been proven to be effective anti-inflammatory drugs . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Anticancer Properties

Thiophene derivatives exhibit many pharmacological properties, including anticancer properties . The tumor cell growth inhibition activities of the newly synthesized thiophene systems were assessed in vitro on three human tumor cell lines .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives play a significant role in the fabrication of organic light-emitting diodes (OLEDs) . They are used in the development of organic field-effect transistors (OFETs) .

Antimicrobial Properties

Thiophene derivatives also show antimicrobial properties . A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized and their structures were confirmed by FTIR, MS and 1H-NMR .

properties

IUPAC Name

5-methyl-2-(pentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-3-4-5-12(18)17-15-13(14(16)19)10-8-9(2)6-7-11(10)20-15/h9H,3-8H2,1-2H3,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVFVXQILJMPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C2=C(S1)CCC(C2)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-pentanamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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